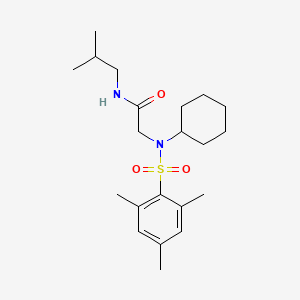
N~2~-cyclohexyl-N~1~-isobutyl-N~2~-(mesitylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-cyclohexyl-N~1~-isobutyl-N~2~-(mesitylsulfonyl)glycinamide, also known as MCG, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MCG is a type of glycine derivative that has been synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
N~2~-cyclohexyl-N~1~-isobutyl-N~2~-(mesitylsulfonyl)glycinamide has been studied for its potential applications in scientific research. One area of interest is its use as a tool for studying the role of glycine receptors in the central nervous system. This compound has been shown to selectively activate glycine receptors, which can provide insight into the function of these receptors in the brain. Additionally, this compound has been studied for its potential use in the development of drugs that target glycine receptors.
Mecanismo De Acción
N~2~-cyclohexyl-N~1~-isobutyl-N~2~-(mesitylsulfonyl)glycinamide selectively activates glycine receptors by binding to a specific site on the receptor. This binding results in an increase in chloride ion conductance, which leads to hyperpolarization of the cell membrane. This hyperpolarization can inhibit neuronal activity and has been shown to have anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic and anticonvulsant effects in animal models. Additionally, this compound has been shown to increase the threshold for pain in rats. These effects are thought to be due to the activation of glycine receptors in the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-cyclohexyl-N~1~-isobutyl-N~2~-(mesitylsulfonyl)glycinamide in lab experiments is its selectivity for glycine receptors. This selectivity allows researchers to study the function of these receptors without the confounding effects of other receptor types. Additionally, this compound has been shown to have good solubility in water, which makes it easy to use in experiments.
One limitation of using this compound in lab experiments is its relatively short half-life. This can make it difficult to study the long-term effects of this compound on glycine receptor function. Additionally, this compound has been shown to have low bioavailability, which can limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N~2~-cyclohexyl-N~1~-isobutyl-N~2~-(mesitylsulfonyl)glycinamide. One area of interest is the development of drugs that target glycine receptors. This compound has been shown to be a promising lead compound for the development of these drugs. Additionally, further research is needed to understand the long-term effects of this compound on glycine receptor function. Finally, this compound could be used as a tool for studying the role of glycine receptors in various disease states, such as epilepsy and anxiety disorders.
Conclusion
In conclusion, this compound, or this compound, is a glycine derivative that has potential applications in scientific research. Its selectivity for glycine receptors makes it a useful tool for studying the function of these receptors in the central nervous system. Additionally, this compound has been shown to have anxiolytic and anticonvulsant effects in animal models. Future research on this compound could lead to the development of drugs that target glycine receptors and a better understanding of the role of these receptors in various disease states.
Propiedades
IUPAC Name |
2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3S/c1-15(2)13-22-20(24)14-23(19-9-7-6-8-10-19)27(25,26)21-17(4)11-16(3)12-18(21)5/h11-12,15,19H,6-10,13-14H2,1-5H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKFEUWUNRJZIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(=O)NCC(C)C)C2CCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




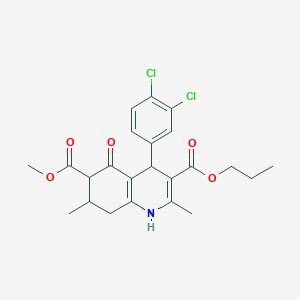
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(3,4-dichlorophenyl)piperazine](/img/structure/B4687478.png)
![4-[(2-naphthylsulfonyl)amino]benzamide](/img/structure/B4687479.png)
![3-[4-(2-biphenylyloxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4687495.png)
![3-({[3-(isopropoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4687496.png)
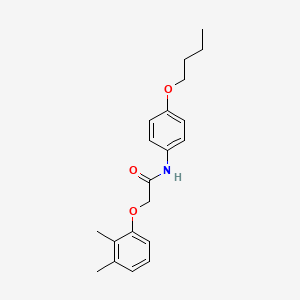
![3-phenyl-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4687505.png)
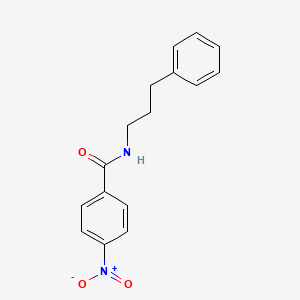
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4687538.png)

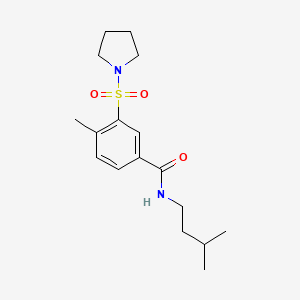

![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4687582.png)